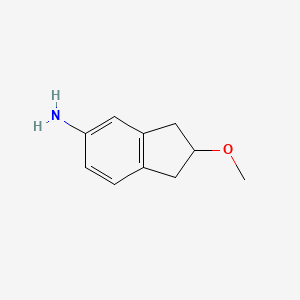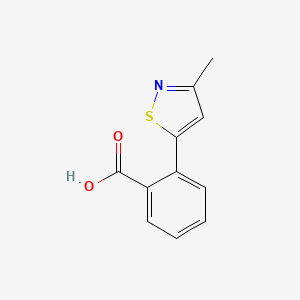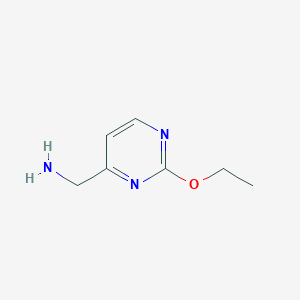
1-(4-氨基哌啶-1-基)-3-甲氧基丙-2-醇盐酸盐
描述
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌啶衍生物的合成
哌啶衍生物在药物设计中至关重要,因为它们存在于各种药物和生物碱中 . 该化合物可以作为合成取代哌啶、螺哌啶、缩合哌啶和哌啶酮的关键中间体。这些衍生物已显示出显著的药理活性,使其成为药物化学的宝贵工具。
药理学应用
哌啶部分是二十多种类别药物中的常见特征 . 因此,“1-(4-氨基哌啶-1-基)-3-甲氧基丙-2-醇盐酸盐”可用于开发潜在药物。其衍生物可能表现出一系列生物活性,包括抗癌、抗炎和神经保护作用。
抗癌活性
已经合成了具有潜在抗癌活性的哌啶衍生物 . 例如,它们可用于创建嵌入螺吲哚吡咯烷的哌啶酮,这些化合物已在肿瘤细胞模型中显示出细胞毒性和凋亡诱导作用,潜在地为癌症治疗提供了新的途径。
抗炎特性
已经对新型哌啶化合物进行了抗炎特性的评估 . 该化合物可以被修饰以产生具有显着 COX-1 和 COX-2 抑制活性的衍生物,表明其可用于开发新的抗炎药物。
酶抑制
哌啶结构通常参与酶抑制,这对于治疗各种疾病至关重要 . 可以设计“1-(4-氨基哌啶-1-基)-3-甲氧基丙-2-醇盐酸盐”的衍生物来靶向特定酶,从而提供一种控制疾病进展的方法。
调味剂评估
虽然与该化合物没有直接关系,但哌啶衍生物也因其作为调味剂的安全性而受到评估 . 这表明哌啶化合物在食品科学中的更广泛适用性,它们可以用来增强或改变风味。
作用机制
Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
The key mechanism of action of many piperidine derivatives involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) properties can greatly impact a compound’s bioavailability. For instance, a compound’s lipophilicity, water solubility, and its interactions with various enzymes and transporters in the body can influence its ADME properties .
The result of a compound’s action can vary widely depending on its targets and mode of action. For example, inhibition of COX enzymes by piperidine derivatives can lead to anti-inflammatory effects .
生化分析
Biochemical Properties
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific context .
Cellular Effects
The effects of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context . Additionally, it can alter metabolic pathways by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over extended periods, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects, such as organ damage or behavioral changes, have been reported .
Metabolic Pathways
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance . These interactions highlight the compound’s potential impact on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol hydrochloride is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, ultimately influencing cellular processes and outcomes .
属性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-13-7-9(12)6-11-4-2-8(10)3-5-11;/h8-9,12H,2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHPRSIPUDFRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCC(CC1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)







![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
